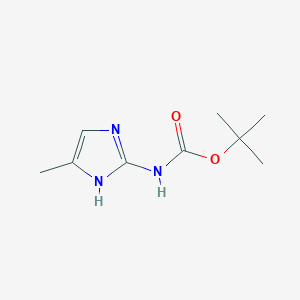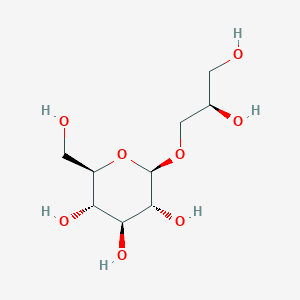
(2R)-2,3-Dihydropropyl beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3-Dihydropropyl beta-D-glucopyranoside is a glycoside compound derived from glucose Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside typically involves the glycosylation of glucose with a suitable alcohol under acidic or enzymatic conditions. One common method is the use of β-glucosidase enzymes to catalyze the reaction in organic solvents or ionic liquids . The reaction conditions often include moderate temperatures (around 30°C) and specific concentrations of glucose and alcohol.
Industrial Production Methods: Industrial production of glycosides like this compound may involve large-scale enzymatic processes due to their regio- and stereo-selectivity. These processes are designed to be efficient and cost-effective, utilizing bioreactors to maintain optimal reaction conditions and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2,3-Dihydropropyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The glycosidic bond can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Benzoylation using benzoyl cyanide and an amine catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce glucitol derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3-Dihydropropyl beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular metabolism and as a substrate for glycosidase enzymes.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphipathic nature.
Wirkmechanismus
The mechanism of action of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidase enzymes, which cleave the glycosidic bond to release glucose and the corresponding alcohol. This process is crucial in various metabolic pathways and can influence cellular functions .
Vergleich Mit ähnlichen Verbindungen
Methyl beta-D-glucopyranoside: A glycoside with a similar structure but different alcohol moiety.
Benzyl beta-D-glucopyranoside: Another glycoside with a benzyl group instead of the dihydropropyl group.
Uniqueness: (2R)-2,3-Dihydropropyl beta-D-glucopyranoside is unique due to its specific dihydropropyl group, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for studying glycosidic bond chemistry and its applications in various fields.
Eigenschaften
Molekularformel |
C9H18O8 |
|---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6-,7+,8-,9-/m1/s1 |
InChI-Schlüssel |
NHJUPBDCSOGIKX-VMQOHUEUSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


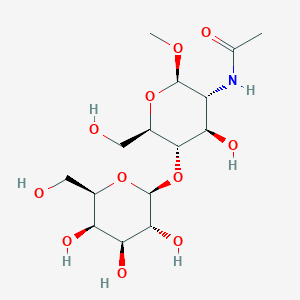

![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)

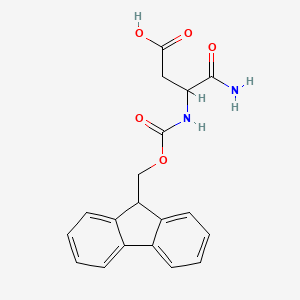
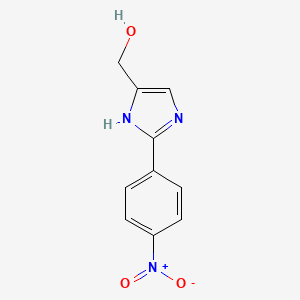
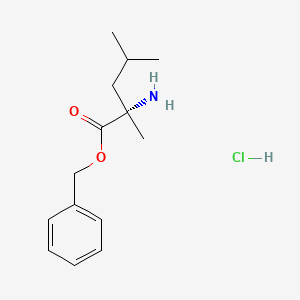
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
